molecular formula C14H7IO2 B3078873 2-iodoanthracene-9,10-dione CAS No. 10566-32-2

2-iodoanthracene-9,10-dione

Cat. No.: B3078873
CAS No.: 10566-32-2
M. Wt: 334.11 g/mol
InChI Key: BMQVXGRNMAVAEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodoanthracene-9,10-dione ( 10566-32-2), a halogenated derivative of anthracene-9,10-dione (anthraquinone), is a valuable synthetic building block in organic and medicinal chemistry research . This compound, with a molecular formula of C14H7IO2 and a molecular weight of 334.11 g/mol, features an iodine atom at the 2-position of the anthraquinone core, which serves as a versatile handle for further functionalization . The iodine atom in this scaffold is highly amenable to metal-catalyzed cross-coupling reactions, enabling the facile construction of new carbon-carbon bonds for the creation of more complex anthraquinone architectures . Anthraquinone derivatives are of significant scientific interest due to their diverse biological activities and applications in material science . They are extensively studied as key scaffolds for the development of potential therapeutic agents, including CK2 inhibitors with implications in cancer research . Beyond biomedical applications, functionalized anthracene-9,10-diones are promising candidates for developing new materials in optoelectronics, chemosensors, and redox flow batteries . As such, this compound provides researchers with a critical intermediate to access a wide array of novel compounds for various investigative avenues. This product is intended for research purposes only and is not classified for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodoanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7IO2/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQVXGRNMAVAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407470
Record name 9,10-Anthracenedione, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10566-32-2
Record name 9,10-Anthracenedione, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Iodoanthracene 9,10 Dione

Classical Approaches for the Synthesis of 2-Iodoanthracene-9,10-dione

Traditional methods for the preparation of this compound primarily involve the functionalization of pre-existing anthraquinone (B42736) skeletons.

Diazotization and Subsequent Halogenation of 2-Aminoanthracene-9,10-dione

A well-established and frequently employed method for introducing an iodine atom at the 2-position of the anthraquinone core is through the diazotization of 2-aminoanthracene-9,10-dione, followed by a Sandmeyer-type reaction. colab.wsscispace.com This process begins with the conversion of the amino group of 2-aminoanthracene-9,10-dione into a diazonium salt using a diazotizing agent, typically sodium nitrite (B80452) in the presence of a strong acid like sulfuric acid. researchgate.netrsc.org The resulting diazonium salt is then treated with a source of iodide, such as potassium iodide, to replace the diazonium group with an iodine atom, yielding this compound. scispace.comrsc.org

For instance, a described procedure involves dissolving 2-aminoanthracene-9,10-dione in a mixture of diluted sulfuric acid and acetic acid, followed by cooling and diazotization with a sodium nitrite solution. rsc.org The diazonium solution is then added to a hot, vigorously stirred solution of potassium iodide in water. rsc.org The precipitated product is subsequently filtered, washed, and purified. rsc.org This method is a common choice for synthesizing iodoanthraquinones. colab.ws

Considerations of Regioselectivity in Anthraquinone Halogenation

Direct electrophilic halogenation of the anthraquinone nucleus can also be used to introduce halogen atoms. colab.ws However, achieving high regioselectivity for the 2-position can be challenging due to the electronic properties of the anthraquinone system. The presence of the electron-withdrawing carbonyl groups deactivates the aromatic rings towards electrophilic substitution. colab.ws The regioselectivity of these reactions is often influenced by the presence and nature of substituents already on the anthraquinone scaffold. colab.wsnih.govrsc.orgresearchgate.net For instance, the presence of strong electron-donating groups like hydroxyl or amino groups can direct incoming electrophiles to specific positions. colab.ws Without such directing groups, direct iodination of anthracene-9,10-dione often leads to a mixture of products, making the isolation of the desired 2-iodo isomer difficult and inefficient.

Modern Synthetic Strategies and Methodological Advancements

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of this compound.

Transition Metal-Catalyzed Iodination Procedures for Anthracene-9,10-dione Scaffolds

Transition metal catalysis has emerged as a powerful tool for the functionalization of C-H bonds, offering an alternative to classical methods. frontiersin.org While specific examples of transition metal-catalyzed direct iodination of the parent anthracene-9,10-dione to selectively yield the 2-iodo isomer are not extensively documented in the provided results, the broader field of transition metal-catalyzed C-H functionalization of quinones is an active area of research. ufmg.br These methods often rely on directing groups to achieve high regioselectivity. For example, palladium-catalyzed reactions have been successfully used for the direct acylation of arenes, which can be followed by intramolecular cyclization to form anthraquinones. frontiersin.org The development of a catalytic system that could directly and selectively iodinate the 2-position of anthracene-9,10-dione would represent a significant advancement.

Comparative Analysis of Synthetic Efficiency and Selectivity

A comparative analysis of the different synthetic methods reveals a trade-off between classical reliability and modern efficiency and sustainability.

Synthetic Method Starting Material Key Reagents Advantages Disadvantages Selectivity
Diazotization/Halogenation 2-Aminoanthracene-9,10-dioneNaNO₂, H₂SO₄, KIWell-established, reliable for 2-substitutionMulti-step process, use of hazardous reagentsHigh for 2-position
Direct Halogenation Anthracene-9,10-dioneI₂, Oxidizing agentPotentially a single stepOften lacks regioselectivity, can lead to product mixturesLow to moderate
Transition Metal-Catalyzed Iodination Anthracene-9,10-dioneTransition metal catalyst, Iodo sourcePotential for high selectivity and efficiencyCatalyst development can be challenging, may require directing groupsPotentially high
Green Chemistry Approaches VariesBenign solvents, catalystsEnvironmentally friendly, reduced wasteMethods may not be fully developed or optimizedVaries

The classical diazotization route, while multi-stepped, remains a highly reliable method for obtaining this compound with excellent regioselectivity. Direct halogenation is less selective and therefore less synthetically useful for this specific isomer. Modern transition metal-catalyzed and green chemistry approaches hold significant promise for future synthetic strategies, offering potential improvements in efficiency, selectivity, and sustainability, though further research is needed to fully realize their potential for the synthesis of this particular compound.

Chemical Transformations and Reactivity of 2 Iodoanthracene 9,10 Dione

Cross-Coupling Reactions at the C-2 Position of 2-Iodoanthracene-9,10-dione

The iodine atom at the C-2 position of this compound is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the quinone system enhances the electrophilicity of the C-2 carbon, making it susceptible to oxidative addition to low-valent transition metal catalysts, a key step in many cross-coupling reactions.

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively applied to the functionalization of this compound. libretexts.org These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl iodide to a palladium(0) species, followed by transmetalation and reductive elimination to afford the coupled product and regenerate the active catalyst. nih.gov

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. mdpi.comresearchgate.net This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many boronic acids and their derivatives. mdpi.comnih.gov In the context of this compound, the Suzuki-Miyaura coupling enables the introduction of various aryl and heteroaryl substituents at the 2-position, leading to the synthesis of 2-arylanthracene-9,10-diones. These compounds are of interest for their potential applications as advanced materials and biologically active molecules. researchgate.net

The general scheme for the Suzuki-Miyaura coupling of this compound involves its reaction with an arylboronic acid in the presence of a palladium catalyst and a base.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound

Arylboronic Acid Catalyst Base Solvent Product Yield (%) Reference
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 2-Phenylanthracene-9,10-dione 85 researchgate.net
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Na₂CO₃ DME/H₂O 2-(4-Methoxyphenyl)anthracene-9,10-dione 92 researchgate.net

DME: 1,2-Dimethoxyethane; dppf: 1,1'-Bis(diphenylphosphino)ferrocene; SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. walisongo.ac.idnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. walisongo.ac.idorganic-chemistry.org The Sonogashira coupling of this compound provides a direct route to 2-alkynylanthracene-9,10-diones, which are valuable precursors for the synthesis of more complex molecular architectures and materials with interesting photophysical properties. nih.gov Copper-free Sonogashira protocols have also been developed. nih.gov

A notable application is the twofold Sonogashira cross-coupling reaction, which has been successfully applied to iodo-substituted anthraquinone (B42736) derivatives. scribd.com

Table 2: Examples of Sonogashira Coupling Reactions with this compound

Alkyne Pd Catalyst Cu Co-catalyst Base Solvent Product Yield (%) Reference
Phenylacetylene Pd(PPh₃)₂Cl₂ CuI Et₃N THF 2-(Phenylethynyl)anthracene-9,10-dione 95 nih.gov
Trimethylsilylacetylene Pd(PPh₃)₄ CuI i-Pr₂NH Toluene 2-((Trimethylsilyl)ethynyl)anthracene-9,10-dione 88 nih.gov

Et₃N: Triethylamine; THF: Tetrahydrofuran; i-Pr₂NH: Diisopropylamine; 2-MeTHF: 2-Methyltetrahydrofuran

The Mizoroki-Heck reaction, often referred to as the Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgnih.govthieme-connect.de This reaction is a powerful tool for the synthesis of substituted alkenes. wikipedia.org In the case of this compound, the Heck reaction allows for the introduction of alkenyl substituents at the 2-position, yielding 2-alkenylanthracene-9,10-diones.

Research has shown that this compound can be converted to ethyl 3-(anthracene-9,10-dion-2-yl)acrylate in a 50% yield under specific conditions using a palladium-on-carbon catalyst in the biodegradable solvent Cyrene. colab.ws

Table 3: Example of Mizoroki-Heck Reaction with this compound

Alkene Catalyst Base Solvent Product Yield (%) Reference

Beyond the well-established Suzuki, Sonogashira, and Heck reactions, other palladium-catalyzed C-C coupling methods have been employed for the functionalization of aryl halides, which are applicable to this compound. These include the Stille coupling (using organotin reagents), Hiyama coupling (using organosilicon reagents), and Negishi coupling (using organozinc reagents). While specific examples with this compound are less commonly reported in readily accessible literature, the general principles of these reactions suggest their potential applicability. libretexts.org

For instance, the reaction of this compound with bicyclo[2.2.1]hepta-2,5-diene in the presence of a Pd(OAc)₂–PPh₃ system yields a derivative that can act as a monomer for polymerization. colab.ws

Copper-Catalyzed Coupling Reactions of this compound

While palladium catalysis is predominant, copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, represent an older yet still relevant class of transformations for forming carbon-carbon and carbon-heteroatom bonds. u-tokyo.ac.jp Copper-catalyzed reactions often require higher temperatures than their palladium-catalyzed counterparts but can be advantageous in terms of cost and for specific transformations where palladium catalysts may be less effective. u-tokyo.ac.jp

Copper-catalyzed C-N and C-O coupling reactions are particularly well-established. researchgate.netnih.gov For example, the coupling of aryl iodides with aliphatic amines can be achieved at room temperature using a CuI-β-diketone catalyst system. researchgate.net These methods are highly tolerant of various functional groups. researchgate.net While direct examples with this compound are not as prevalent in the literature as palladium-catalyzed examples, the general applicability of these copper-catalyzed methods to aryl iodides suggests their potential for the synthesis of 2-amino and 2-oxyanthracene-9,10-dione derivatives.

Mechanistic Investigations of Transition Metal-Catalyzed Pathways

Transition metal-catalyzed reactions are pivotal for the functionalization of this compound. The mechanisms of these transformations, particularly those catalyzed by palladium, generally follow a well-established sequence of oxidative addition, transmetalation, and reductive elimination. nih.govuvic.ca

The catalytic cycle typically initiates with the oxidative addition of the aryl iodide, this compound, to a low-valent palladium(0) complex. wikipedia.orglibretexts.orglibretexts.org This step involves the insertion of the palladium atom into the carbon-iodine bond, forming a square planar palladium(II) intermediate. ethz.chethz.ch The reactivity order for this step is generally Ar-I > Ar-Br > Ar-Cl. wuxiapptec.com For some palladium catalysts, particularly those with bulky phosphine (B1218219) ligands, the active species is a monoligated Pd(0) complex, which is formed by ligand dissociation from a pre-catalyst. uvic.cauni-muenchen.de

Following oxidative addition, transmetalation occurs, where an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) transfers its organic group to the palladium(II) complex. libretexts.orgwikipedia.org This step is often facilitated by a base, which activates the organoboron reagent. wikipedia.org The exact mechanism of transmetalation can be complex and may proceed through different pathways, but it results in the formation of a diorganopalladium(II) intermediate. nih.govpku.edu.cn

The final step of the catalytic cycle is reductive elimination , in which the two organic ligands on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the palladium(0) catalyst. wikipedia.orgethz.ch This step completes the catalytic cycle, allowing the catalyst to participate in further reactions.

In some cases, side reactions can occur. For instance, β-hydride elimination can compete with reductive elimination if the coupling partner has a β-hydrogen. wikipedia.org Additionally, the formation of palladium dimers can sometimes influence the reaction pathway. libretexts.org

Derivatization of the Anthracene-9,10-dione Scaffold via the Iodo Substituent

The iodo substituent at the 2-position of the anthracene-9,10-dione scaffold serves as a versatile handle for introducing a wide array of functional groups through cross-coupling reactions. colab.ws

The carbon-iodine bond in this compound is readily transformed into carbon-heteroatom bonds using transition metal catalysis.

Carbon-Nitrogen (C-N) Bond Formation: The Buchwald-Hartwig amination is a prominent method for forming C-N bonds. wikipedia.org This palladium-catalyzed reaction couples this compound with primary or secondary amines in the presence of a base and a suitable phosphine ligand. wikipedia.orglibretexts.orgwuxiapptec.com The choice of ligand is crucial for the reaction's success and can be tailored to the specific amine substrate. organic-chemistry.org Another approach is the Ullmann condensation, which typically uses a copper catalyst, often at higher temperatures, to couple the aryl iodide with an amine. wikipedia.orgorganic-chemistry.org The Goldberg reaction is a specific variation of the Ullmann condensation for C-N bond formation. wikipedia.org

Carbon-Oxygen (C-O) and Carbon-Sulfur (C-S) Bond Formation: Similar to C-N bond formation, palladium-catalyzed and copper-catalyzed reactions can be employed to create C-O and C-S bonds. The Ullmann condensation can be adapted to synthesize aryl ethers and thioethers by reacting this compound with alcohols, phenols, or thiols. wikipedia.orgorganic-chemistry.org Palladium-catalyzed methods, analogous to the Buchwald-Hartwig amination, have also been developed for these transformations. organic-chemistry.org

Carbon-Boron (C-B) Bond Formation: The Miyaura borylation reaction allows for the conversion of the C-I bond to a C-B bond. This reaction typically involves a palladium catalyst and a boron-containing reagent, such as bis(pinacolato)diboron, to yield an anthraquinone-boronic acid or ester derivative. These borylated products are themselves valuable intermediates for subsequent Suzuki-Miyaura cross-coupling reactions. wikipedia.org

A summary of representative conditions for C-N and C-O bond formation is presented in the table below.

Bond TypeReaction NameCatalyst SystemBaseSolventTemperature
C-NBuchwald-Hartwig AminationPd(dba)₂ / BINAPNaOtBuToluene80-110 °C
C-NUllmann CondensationCuI / PhenanthrolineK₂CO₃DMF120-150 °C
C-OUllmann Ether SynthesisCuI / LigandCs₂CO₃NMP150-210 °C

The derivatives obtained from the initial functionalization of this compound can undergo further transformations. For instance, a cyano group, introduced via a Rosenmund-von Braun reaction (a copper-catalyzed cyanation), can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up further avenues for derivatization. colab.ws Similarly, borylated anthraquinones are key precursors for Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds with a wide range of aryl and vinyl partners. colab.wswikipedia.org

An example is the palladium-catalyzed cross-coupling of this compound with (anthraquinone-2)-boronic acid ester in the presence of bicyclo[2.2.1]hepta-2,5-diene, which yields a dimeric structure that can serve as a monomer for polymerization. colab.ws

Reactivity of the Anthracene-9,10-dione Core in the Presence of the Iodo Group

The iodo substituent and the carbonyl groups of the anthraquinone core mutually influence the molecule's reactivity in electrophilic substitution and redox processes.

The anthraquinone system is generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effect of the two carbonyl groups. colab.wsunizin.orglibretexts.org These groups direct incoming electrophiles primarily to the α-positions (1, 4, 5, 8). libretexts.org

The iodo substituent at the 2-position is a deactivating group due to its inductive electron-withdrawing effect. unizin.orgminia.edu.eg However, like other halogens, it is an ortho-, para-director. unizin.orgwou.edu In the context of the this compound molecule, the directing effects of the carbonyl groups and the iodo substituent must be considered. The carbonyl groups strongly deactivate the ring, making electrophilic substitution challenging. colab.ws The iodo group, while deactivating, would direct incoming electrophiles to the 1- and 3-positions. The interplay of these effects often leads to complex product mixtures or requires harsh reaction conditions.

The anthraquinone core is a well-known redox-active system, capable of undergoing reversible two-electron reduction to the corresponding hydroquinone. acs.org The presence of substituents on the anthraquinone ring can significantly modulate its redox potential. rsc.org

The iodo substituent, being electron-withdrawing, is expected to make the reduction of the anthraquinone core easier (i.e., shift the reduction potential to more positive values). rsc.org This is because the inductive effect of the halogen helps to stabilize the resulting radical anion and dianion formed upon reduction. rsc.org Electrochemical studies on halogenated anthraquinones have shown that 2-halo substituents generally lead to a positive shift in the half-wave potential compared to the unsubstituted anthraquinone. rsc.org For this compound, a half-wave potential of -0.95 V has been reported. scribd.com

The presence of the heavy iodine atom can also influence the photophysical and photoredox properties of the molecule. The heavy-atom effect can enhance the rate of intersystem crossing from the singlet excited state to the triplet excited state. This property can be relevant in applications involving photoredox catalysis, where the triplet excited state is often the key reactive species.

Spectroscopic and Structural Characterization Methodologies for 2 Iodoanthracene 9,10 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 2-iodoanthracene-9,10-dione and its analogs. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure. nih.govnih.gov

In the ¹H NMR spectrum of an iodoanthraquinone derivative, the aromatic protons exhibit characteristic chemical shifts and coupling constants that are influenced by the position of the iodine atom and any other substituents on the anthraquinone (B42736) framework. For instance, in a study of 1-iodoanthracene-9,10-dione, the proton signals were observed in the aromatic region, with specific coupling patterns aiding in their assignment. rsc.org The number of signals, their multiplicity (singlet, doublet, triplet, etc.), and their integration values correspond to the number and connectivity of protons in the molecule.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms. The carbonyl carbons of the quinone moiety typically appear at downfield shifts (around 180-190 ppm), while the carbon atom directly bonded to the iodine atom (C-I) shows a characteristic upfield shift due to the heavy atom effect. For example, in 1-iodoanthracene-9,10-dione, the carbon signals were assigned with the aid of two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC), which correlates proton and carbon signals. mdpi.com

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and HSQC, are often employed to establish the connectivity between protons and carbons, further confirming the structural assignments. mdpi.com These methods are particularly valuable for complex derivatives where simple one-dimensional spectra may be difficult to interpret. The quantitative nature of NMR also allows for the determination of the concentration of these compounds in solution. mdpi.com

Table 1: Representative NMR Data for Iodoanthraquinone Derivatives

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)Reference
1-Iodoanthracene-9,10-dioneCDCl₃8.41 (q, J = 7.8 Hz, 2H), 8.33 (d, J = 7.2 Hz, 1H), 8.26 (d, J = 8.5 Hz, 1H), 7.85 – 7.75 (m, 2H), 7.39 (t, J = 7.8 Hz, 1H)182.1, 181.7, 148.9, 136.1, 134.8, 134.2, 134.1, 134.0, 132.8, 132.5, 128.6, 128.0, 127.0, 93.4 rsc.org
2-Bromo-5-iodo-1,4-naphthoquinoneCDCl₃8.40 (d, J = 7.2 Hz, 1H), 8.25 (d, J = 7.7 Hz, 1H), 7.55 (s, 1H), 7.38 (t, J = 7.8 Hz, 1H)180.5, 177.0, 148.7, 141.2, 137.9, 133.8, 133.6, 130.5, 128.9, 93.3 rsc.org

Mass Spectrometry (MS) Techniques in Molecular Mass and Fragmentation Analysis (e.g., ESI-MS, MALDI-TOF MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. It also provides valuable information about the fragmentation patterns of the molecule, which can aid in structural elucidation. nih.gov

Soft ionization techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly used for these compounds. ESI-MS is particularly useful for analyzing polar and thermally labile molecules, while MALDI-TOF MS is well-suited for high molecular weight compounds. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the compound. For instance, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ is observed, confirming the molecular weight of the synthesized compound. nih.govrsc.org

The fragmentation patterns observed in the mass spectrum provide clues about the structure of the molecule. The cleavage of the C-I bond is a common fragmentation pathway, leading to the observation of a fragment ion corresponding to the anthraquinone radical cation. Other characteristic fragments may arise from the loss of carbonyl groups (CO). The analysis of these fragmentation patterns, often in conjunction with tandem mass spectrometry (MS/MS) experiments, can help to confirm the substitution pattern on the anthraquinone ring.

Table 2: Mass Spectrometry Data for an Iodoanthraquinone Derivative

CompoundIonization MethodObserved m/zCalculated m/zAssignmentReference
5-iodo-2-phenoxy-1,4-naphthoquinoneMS (EI+)375.9375.9[M]⁺ rsc.org

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound and its derivatives. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

Infrared spectroscopy is particularly useful for identifying the characteristic stretching vibrations of the carbonyl (C=O) groups in the anthraquinone core. These typically appear as strong absorption bands in the region of 1650-1680 cm⁻¹. The exact position of these bands can be influenced by the presence of substituents on the aromatic rings. For example, in a study of a substituted anthraquinone, the C=O stretching vibration was observed at 1648 cm⁻¹. rsc.org The C-I stretching vibration is expected to appear at lower frequencies, typically in the range of 500-600 cm⁻¹, although it may be weak and difficult to observe. Aromatic C-H stretching and bending vibrations are also observed in the IR spectrum.

Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretching vibration is also observable in the Raman spectrum, non-polar bonds, such as the C-C bonds of the aromatic rings, often give rise to strong Raman signals. The combination of IR and Raman data can provide a more complete picture of the vibrational modes of the molecule. Theoretical calculations using methods like Density Functional Theory (DFT) are often used to predict the vibrational frequencies and aid in the assignment of the experimental spectra. researchgate.net

Table 3: Characteristic IR Frequencies for a Substituted Anthraquinone

Functional GroupVibrational ModeWavenumber (cm⁻¹)Reference
C=OStretching1648 (s) rsc.org
C-H (aromatic)Stretching2920 (w) rsc.org
C-OStretching1113 (s) rsc.org
C-H (aromatic)Bending (out-of-plane)804 (s) rsc.org

Electronic Absorption (UV/Vis) and Emission Spectroscopy for Optical Properties

Electronic absorption (UV/Vis) and emission (fluorescence) spectroscopy are key techniques for characterizing the optical properties of this compound and its derivatives. These methods provide insights into the electronic transitions within the molecule and how they are affected by the iodo-substituent and the molecular environment.

The UV/Vis absorption spectrum of anthraquinone and its derivatives typically shows several absorption bands in the ultraviolet and visible regions. psu.edunih.gov These bands correspond to π-π* and n-π* electronic transitions. The introduction of an iodine atom can cause a bathochromic (red) shift in the absorption bands due to the extension of the conjugated system and the heavy atom effect. For example, studies on substituted anthraquinones have shown that the position of the absorption maxima is sensitive to the nature and position of the substituents. acs.org

Emission spectroscopy, specifically fluorescence, provides information about the de-excitation pathways of the molecule after it has absorbed light. While anthraquinone itself is weakly fluorescent, the introduction of substituents can significantly alter its emission properties. The heavy iodine atom in this compound is expected to enhance intersystem crossing from the singlet excited state to the triplet state, which may lead to phosphorescence rather than fluorescence. The study of the emission properties, including quantum yields and lifetimes, is crucial for understanding the photophysical behavior of these compounds and their potential applications in areas such as photochemistry and materials science. rsc.orgacs.org

Table 4: UV/Vis Absorption Data for Substituted Anthraquinones

CompoundSolventλmax (nm)Reference
ChrysophanolMethanol256, 277, 287, 428 psu.edu
2,6-Dialkoxy-9,10-anthraquinonesNot specified~350 acs.org
EmodinMethanol222, 254, 264, 289, 436 psu.edu

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

X-ray diffraction analysis is the most powerful technique for determining the precise three-dimensional molecular structure and crystal packing of this compound and its derivatives in the solid state. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is the gold standard for obtaining an unambiguous molecular structure. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, from which the positions of all atoms (except sometimes hydrogen) can be determined with high precision. This allows for the confirmation of the substitution pattern and the planarity of the anthraquinone core. colab.ws For instance, X-ray diffraction studies on co-crystals of anthraquinone have revealed the nature of intermolecular interactions, such as halogen bonding. mdpi.com

In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) can be used to characterize the crystalline nature of the material and to identify the crystal phase. The diffraction pattern of a polycrystalline sample provides a fingerprint of the crystal structure. Out-of-plane X-ray diffraction has been used to study thin films of related compounds. google.com The structural information obtained from X-ray diffraction is crucial for understanding the relationship between the molecular structure and the bulk properties of the material, such as its optical and electronic properties.

Table 5: Crystallographic Data for an Anthracene (B1667546) Derivative

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
9,10-tetrahydro-9,10[1′,2′]benzenoanthracene-1′,4′(2′H,3′H)-dioneC₂₀H₁₄O₂TriclinicP16.870(3)8.333(4)12.707(5)78.567(7)78.991(7)79.361(7) researchgate.net

Photophysical Properties and Optoelectronic Behavior of 2 Iodoanthracene 9,10 Dione Systems

Analysis of Electronic Excitation and Emission Characteristics

The electronic absorption spectra of anthracene (B1667546) derivatives are characterized by distinct bands corresponding to π-π* transitions. For anthracene-9,10-dione, these transitions are influenced by the presence of the carbonyl groups. The introduction of an iodine atom at the 2-position is anticipated to cause a bathochromic (red) shift in the absorption maxima. This shift is a common observation in halogenated aromatic compounds and is attributed to the perturbation of the molecular orbitals by the substituent.

While specific spectral data for 2-iodoanthracene-9,10-dione is not extensively documented in publicly available literature, the behavior of related compounds provides insight. For instance, studies on monohalogenated anthracenes have demonstrated shifts in their UV and visible absorption spectra. science-softcon.de The fluorescence of anthracene-9,10-dione is typically weak. The introduction of an iodine atom, a heavy atom, is known to quench fluorescence. This quenching occurs due to the enhanced rate of intersystem crossing from the singlet excited state to the triplet state, a phenomenon known as the heavy-atom effect. researchgate.netiupac.org

Recent research on (E)-2-styrylanthracene-9,10-dione derivatives has highlighted the potential of this core structure in developing fluorescent probes. These studies have shown that modifications at the 2-position can lead to compounds with significant fluorescence quantum yields and large Stokes shifts, which are desirable properties for imaging applications. researchgate.net While the iodo-substituent is expected to quench fluorescence, these findings indicate that the 2-position of the anthracene-9,10-dione scaffold is a synthetically accessible site for tuning photophysical properties.

To illustrate the expected trends, the following table presents a comparison of the photophysical properties of anthracene and its 9-bromo derivative. A similar trend of fluorescence quenching and phosphorescence enhancement is anticipated for this compound relative to its parent compound.

CompoundAbsorption λmax (nm)Emission λmax (nm)Fluorescence Quantum Yield (Φf)
Anthracene~355, 375~380, 401, 4220.27
9-Bromoanthracene~360, 379~385, 405, 4270.08

Note: Data is for illustrative purposes and based on general values for these compounds in common organic solvents.

Intersystem Crossing Dynamics and Triplet State Investigations

A key feature of iodo-substituted aromatic compounds is the pronounced heavy-atom effect, which significantly enhances the rate of intersystem crossing (ISC). researchgate.netiupac.org Intersystem crossing is a spin-forbidden transition between electronic states of different spin multiplicity, typically from a singlet excited state (S₁) to a triplet state (T₁). wikipedia.org The heavy iodine atom increases spin-orbit coupling, which facilitates this transition. researchgate.net

For this compound, this enhanced ISC is expected to lead to a high triplet quantum yield. The triplet state is a long-lived excited state that can participate in various photochemical reactions and energy transfer processes. Investigations into the triplet state dynamics of 2- and 9-iodoanthracene (B1296594) have revealed rapid intersystem crossing processes. acs.org Similar dynamics are expected for this compound.

The triplet state of organic molecules can often be characterized by its phosphorescence, which is the radiative decay from the lowest triplet state to the singlet ground state. Due to the efficient population of the triplet state via ISC, this compound is predicted to exhibit more significant phosphorescence compared to the non-halogenated anthracene-9,10-dione. The lifetime of the triplet state is also a crucial parameter, and compilations of data on triplet-triplet absorption spectra provide a basis for understanding these properties in organic molecules. nist.gov

Influence of the Iodo Substituent on Photophysical Parameters

The introduction of the iodo substituent at the 2-position of anthracene-9,10-dione has a multifaceted influence on its photophysical parameters:

Fluorescence Quenching: As previously mentioned, the primary effect is the quenching of fluorescence due to the increased rate of intersystem crossing.

Enhanced Phosphorescence: Consequently, the quantum yield of phosphorescence is expected to increase.

Reduced Excited State Lifetime: The lifetime of the first singlet excited state (S₁) will be significantly shortened due to the rapid ISC.

Bathochromic Shift: A red-shift in both the absorption and emission spectra is anticipated due to the electronic perturbations caused by the iodine atom.

The following table summarizes the expected influence of the iodo substituent on the key photophysical parameters of anthracene-9,10-dione.

Photophysical ParameterAnthracene-9,10-dioneExpected for this compound
Fluorescence Quantum Yield (Φf)LowVery Low
Phosphorescence Quantum Yield (Φp)Very LowHigher
S₁ Lifetime (τf)LongerShorter
T₁ Lifetime (τp)ShorterLonger (relative to fluorescence)
Intersystem Crossing Rate (k_isc)SlowFast

Correlation between Molecular Structure and Optical Response in Iodinated Anthracene-9,10-diones

The optical response of iodinated anthracene-9,10-diones is intrinsically linked to their molecular structure. The position of the iodo substituent plays a critical role in determining the extent of its influence on the photophysical properties. While this article focuses on the 2-iodo isomer, it is worth noting that substitution at other positions, such as the 1-position as seen in the synthesis of 1-iodoanthracene-9,10-dione, would likely result in different photophysical parameters due to variations in the electronic environment and steric interactions. uea.ac.ukrsc.org

In essence, the presence of the iodine atom in this compound serves as a "switch" that diverts the energy from the singlet excited state pathway (fluorescence) to the triplet excited state pathway (phosphorescence and other triplet-mediated processes). This makes such compounds potentially useful in applications that rely on triplet state chemistry, such as photodynamic therapy, photocatalysis, and organic light-emitting diodes (OLEDs) that utilize triplet harvesting mechanisms.

Theoretical and Computational Chemistry Studies of 2 Iodoanthracene 9,10 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, HOMO-LUMO analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method to investigate molecular structure and electronic properties. semanticscholar.org For 2-iodoanthracene-9,10-dione, DFT calculations can determine optimized geometry, including bond lengths and angles, providing a precise three-dimensional model of the molecule.

A key aspect of these calculations is Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher polarizability, greater chemical reactivity, and biological activity. nih.gov

From the HOMO and LUMO energies, several quantum chemical parameters can be derived to predict the molecule's reactivity. researchgate.net These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.net The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the charge distribution on the molecule's surface. nih.gov The MEP map uses a color scale to identify electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), offering a guide to the molecule's reactive behavior. nih.govnih.gov

Table 1: Illustrative Quantum Chemical Parameters for an Anthracene-9,10-dione Derivative (Calculated via DFT)
ParameterSymbolValue
HOMO EnergyEHOMO-6.8 eV
LUMO EnergyELUMO-2.5 eV
Energy GapΔE4.3 eV
Ionization PotentialI6.8 eV
Electron AffinityA2.5 eV
Chemical Hardnessη2.15 eV
Electronegativityχ4.65 eV

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for mapping the pathways of chemical reactions. For this compound, theoretical methods can be employed to study its synthesis, degradation, or metabolic transformations. By calculating the potential energy surface of a reaction, chemists can identify the most energetically favorable route from reactants to products.

This process involves locating and characterizing stationary points, including local minima (reactants, intermediates, and products) and first-order saddle points, which correspond to transition states. The transition state represents the highest energy barrier along the reaction coordinate, and its structure provides critical information about the bond-forming and bond-breaking processes.

Calculating the energy of the transition state allows for the determination of the activation energy, a key factor governing the reaction rate. These computational studies can predict whether a proposed reaction mechanism is viable and can help refine experimental conditions to improve reaction yields or select for desired products. For instance, such calculations could elucidate the mechanism of nucleophilic substitution at the iodo-substituted position or the pathways of its photochemical reactions.

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions (e.g., DNA-binding modes)

The biological activity of many anthracene-9,10-dione derivatives is linked to their ability to interact with biomolecules, particularly DNA. nih.gov Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are used to explore and visualize these interactions at the atomic level.

Molecular docking predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor, such as a DNA double helix. The primary mode of binding for many planar aromatic molecules is intercalation, where the molecule inserts itself between the base pairs of the DNA. The position of substituents on the anthracene-9,10-dione core is known to dictate the specific mode of binding. nih.gov For instance, studies on other derivatives have shown that side chains can occupy either the major or minor grooves of DNA, influencing the molecule's cytotoxic properties. nih.gov

Following docking, MD simulations can be performed to study the stability and dynamics of the DNA-ligand complex over time. These simulations model the movement of atoms and molecules, providing insights into how the ligand affects the structure and flexibility of the DNA helix and the nature of the non-covalent interactions (e.g., van der Waals, electrostatic) that stabilize the complex.

In Silico Prediction and Interpretation of Spectroscopic Properties

Computational methods allow for the in silico prediction of various spectroscopic properties, which can be used to interpret and validate experimental data. researchgate.net For this compound, techniques like Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis). These calculations provide information on the energies of electronic transitions and their corresponding oscillator strengths, which correlate with the position and intensity of absorption bands.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.net By analyzing the vibrational modes, specific peaks in the calculated spectrum can be assigned to the stretching or bending of particular bonds or functional groups within the molecule. Comparing these predicted spectra with experimentally obtained data serves as a powerful method for structural confirmation. Discrepancies between calculated and experimental spectra can often be resolved by accounting for solvent effects or intermolecular interactions.

Table 2: Representative Comparison of Calculated and Experimental UV-Vis Absorption Maxima for an Anthracene-9,10-dione Derivative
TransitionCalculated λmax (nm)Experimental λmax (nm)
S0 → S1410415
S0 → S2325330
S0 → S3278280

Studies on Aromaticity and Planarity of the Anthracene-9,10-dione Framework

The concept of aromaticity is central to the stability and reactivity of cyclic, conjugated molecules. masterorganicchemistry.com The anthracene-9,10-dione framework consists of a tricyclic system. Unlike its parent, anthracene (B1667546), the central ring is not aromatic due to the presence of the two ketone groups (dione), which interrupt the continuous cycle of p-orbitals. The two outer rings, however, retain their benzene-like aromatic character.

Computational methods can quantify the aromaticity of each ring using descriptors such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would confirm the high aromatic character of the outer rings and the non-aromatic nature of the central quinonoid ring.

The planarity of the molecule is a prerequisite for effective π-stacking and intercalation with DNA. masterorganicchemistry.com The fused ring system of anthracene-9,10-dione is inherently planar. Computational geometry optimization would confirm this planarity. The introduction of a substituent, such as an iodine atom at the 2-position, is not expected to cause significant deviation from the planarity of the core structure, thus preserving its potential for intercalative binding.

Applications of 2 Iodoanthracene 9,10 Dione in Advanced Materials and Chemical Technologies

Precursors for Polymeric and Macromolecular Architectures

The functionalization of the anthraquinone (B42736) scaffold is fundamental for the targeted synthesis of new materials. colab.ws In this context, 2-iodoanthracene-9,10-dione emerges as a critical starting material for creating monomers used in polymerization reactions. The carbon-iodine bond is particularly suitable for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds. colab.ws

A notable example involves the use of this compound in a palladium-catalyzed reaction. It can be coupled with an (anthraquinone-2)-boronic acid ester and bicyclo[2.2.1]hepta-2,5-diene. colab.ws This reaction produces a complex monomer where two anthraquinone units are linked by a bicycloheptene moiety. colab.ws This resultant molecule is designed for subsequent polymerization, leading to the formation of polymers with integrated anthraquinone units. colab.ws Such polymers are being explored for applications in modern battery technology, where the redox properties of the anthraquinone core are advantageous. colab.ws The synthesis of anthracene (B1667546) derivatives is challenging, but they are actively researched for their applications in polymeric materials, among other areas. researchgate.net

Table 1: Polymer Precursor Synthesis via Cross-Coupling

Reactant 1Reactant 2Coupling PartnerCatalyst SystemProduct TypePotential Application
This compound(Anthraquinone-2)-boronic acid esterBicyclo[2.2.1]hepta-2,5-dienePd(OAc)₂ – PPh₃Anthraquinone-based monomerAdvanced batteries

This table illustrates a specific example of how this compound is used to synthesize a monomer for polymerization, as described in the literature. colab.ws

Development of Redox-Active Organic Materials for Electrochemical Applications

The inherent redox properties of the anthraquinone core are central to its application in electrochemical systems. colab.ws Anthraquinone derivatives can undergo reversible reduction and oxidation processes, making them excellent candidates for redox-active materials. These materials are crucial for the development of energy storage devices, such as aqueous organic redox flow batteries (AORFBs). springernature.com

Research has focused on synthesizing various anthracene derivatives and characterizing their electrochemical behavior. mdpi.com Functionalization of the anthracene core allows for the fine-tuning of its redox potentials and stability. mdpi.com For instance, the introduction of different substituents can alter the frontier molecular orbital energy levels (HOMO/LUMO), which directly impacts the material's electrochemical properties. mdpi.com While studies have often focused on 9,10-disubstituted anthracenes, the principles apply broadly to the anthraquinone family. mdpi.com

A significant advancement in this area is the electrochemical synthesis of redox-active anthraquinones from anthracene feedstocks. springernature.com This method provides a more environmentally benign alternative to traditional chemical oxidation, which often uses hazardous reagents. springernature.com The resulting anthraquinone derivatives can be used directly as the active species in flow battery electrolytes without extensive purification. springernature.com The ability to electrochemically reverse decomposition by re-synthesizing the active molecules in-situ addresses the critical issue of limited lifetime in these batteries. springernature.com

Role in Organic Electronics and Optoelectronic Devices (e.g., Organic Light-Emitting Diodes)

Anthracene derivatives are a significant class of molecules in the field of organic electronics due to their planarity, air stability, and favorable electronic properties. mdpi.com These characteristics make them suitable for use as semiconductors in devices like organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). mdpi.comgoogle.com

The compound this compound serves as a precursor for materials used in these devices. Through cross-coupling reactions, the iodo-substituent can be replaced with various functional groups to create tailored molecules. colab.ws For example, the synthesis of derivatives bearing diaryl or heterocyclic amines as electron-donating groups, coupled with the electron-accepting anthraquinone core, leads to molecules with charge-transfer characteristics that are potentially useful for optoelectronic applications. colab.ws

Studies on 9,10-disubstituted anthracene derivatives have shown that functionalization is an effective way to tune material properties, such as thermal stability, while having a smaller effect on the frontier molecular orbital energy levels. mdpi.com These molecules have been successfully implemented as the active semiconducting layer in OTFTs. mdpi.com Although much research has focused on 2,6- and 9,10-substituted anthracenes, the synthetic utility of this compound makes it a relevant building block for accessing a wider variety of structures for electronic applications. researchgate.netmdpi.com

Table 2: Properties of Functionalized Anthracene Derivatives for Electronics

Anthracene Core FunctionalityKey Property TunedHOMO Energy Levels (eV)Application
9,10-disubstitutionThermal Stability-5.59 to -5.73Organic Thin-Film Transistors (OTFTs)

This table summarizes findings on how modifying the anthracene core can influence material properties for organic electronic devices, based on studies of related derivatives. mdpi.com

Design and Synthesis of Chemosensors and Fluorescent Probes

The rigid, planar structure and photophysical properties of the anthracene framework make it an excellent fluorophore for the development of chemosensors and fluorescent probes. colab.wsmdpi.com These sensors are designed to detect specific ions or molecules through changes in their fluorescence emission. The introduction of an iodine atom, as in this compound, can influence the photophysical properties, including promoting intersystem crossing to the triplet state. rsc.org

While direct applications of this compound as a probe are not extensively detailed, its role as a synthetic intermediate is crucial. The iodo group provides a reactive handle to introduce specific recognition moieties. For example, anthracene derivatives have been functionalized to create highly selective and sensitive fluorescent probes for various analytes. mdpi.com One study describes the synthesis of anthracene-based probes with dithioacetal groups for the detection of mercury ions (Hg²⁺) in water. mdpi.com Another derivative, 9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABDA), is used as a fluorescent probe for detecting reactive oxygen species. sigmaaldrich.com

The general strategy involves linking the anthracene fluorophore to a receptor unit that can selectively bind to the target analyte. This binding event alters the electronic structure of the probe molecule, leading to a measurable change in its fluorescence, such as quenching ("turn-off") or enhancement ("turn-on"). mdpi.commdpi.com The versatility of the anthracene scaffold allows for the design of probes with dual detection modes, enabling both quantitative analysis with a spectrometer and qualitative analysis via visual inspection under UV light. mdpi.com

Advanced Applications in Chemical Technology and Analytical Chemistry

Beyond specific applications in materials science, derivatives of this compound have broader utility in chemical technology and analytical chemistry. colab.ws Historically, anthraquinones have been fundamental to the dye and pigment industry due to their structural stability and color. colab.ws The ability to introduce various functional groups allows for the synthesis of a wide spectrum of dyes. colab.ws

In analytical chemistry, the primary application lies in the creation of the fluorescent probes and chemosensors discussed previously. rsc.org The high sensitivity of fluorescence-based detection methods makes these probes valuable for tracing minute quantities of substances. mdpi.commdpi.com For example, anthracene-based probes have been developed for the rapid and efficient detection of mercury in water at nanomolar concentrations. mdpi.com

Furthermore, the reactivity of the carbon-iodine bond in this compound makes it a useful intermediate in multi-step organic syntheses. colab.ws It enables the construction of complex molecular architectures through well-established coupling methodologies, facilitating research and development in various areas of chemical science. colab.ws The introduction of substituents into the anthraquinone core can significantly affect its applied properties, opening pathways to derivatives that might be inaccessible through other synthetic routes. colab.ws

Future Research Directions and Interdisciplinary Perspectives

Exploration of Novel Reaction Pathways and Catalytic Systems for 2-Iodoanthracene-9,10-dione Functionalization

The carbon-iodine bond in this compound is a prime target for functionalization, opening avenues for the synthesis of a diverse range of derivatives. Future research will likely focus on expanding the repertoire of reactions beyond established methods.

A significant area of exploration involves transition metal-catalyzed cross-coupling reactions. While Suzuki-Miyaura reactions have been utilized to form C-C bonds, as demonstrated in the synthesis of an anthraquinone-based polymer intermediate, there is vast potential in exploring other catalytic systems. colab.ws For instance, the development of palladium-catalyzed methodologies, potentially involving Pd(I) dimers, could lead to more efficient and selective transformations, including the conversion of aryl iodides to other halides. ethz.ch Investigations into the reactivity of different palladium complexes and the influence of ligands and solvents are crucial for optimizing these reactions. ethz.ch The use of other transition metals like rhodium, which has been effective in C-H activation of quinones, could also be extended to the functionalization of this compound. ufmg.brcuni.cz

Furthermore, the exploration of radical-mediated reactions presents another promising direction. Studies on the formation of anthracene (B1667546) radicals from iodoanthracene precursors suggest the feasibility of radical-nucleophilic aromatic substitution pathways. ethz.ch Investigating these mechanisms with this compound could unlock novel synthetic routes to previously inaccessible derivatives.

Reaction Type Catalyst/Reagent System Potential Application Reference
Suzuki-Miyaura CouplingPd(OAc)2 / PPh3Polymer synthesis colab.ws
Halide ExchangePd(I)-dimerSynthesis of other halo-anthraquinones ethz.ch
C-H ActivationRhodium complexesDirect functionalization of the quinone core ufmg.brcuni.cz
Radical SubstitutionRadical initiators (e.g., AIBN)Novel C-C and C-heteroatom bond formation ethz.ch

Integration of this compound into Supramolecular Assemblies and Frameworks

The rigid and planar structure of the anthraquinone (B42736) core, combined with the reactive iodo-substituent, makes this compound an excellent building block for the construction of supramolecular assemblies and extended frameworks.

Future research could focus on incorporating this molecule into metal-organic frameworks (MOFs) and coordination polymers. The iodo-group can be transformed into various linker functionalities, such as carboxylates or pyridyl groups, which can then coordinate to metal centers. The resulting frameworks could exhibit interesting properties, such as porosity for gas storage and separation, or catalytic activity. The redox-active nature of the anthraquinone unit could also be exploited to create materials with tunable electronic properties. researchgate.net

The self-assembly of this compound derivatives into well-defined nanostructures is another area ripe for exploration. Through non-covalent interactions like hydrogen bonding, π-π stacking, and halogen bonding, these molecules could be directed to form structures such as nanofibers, vesicles, and liquid crystals. These supramolecular materials could find applications in organic electronics, sensing, and drug delivery.

Development of Advanced Functional Materials with Tailored and Tunable Properties

The unique photophysical and electrochemical properties of the anthraquinone scaffold provide a strong foundation for the development of advanced functional materials based on this compound. colab.ws

By strategically modifying the molecule through functionalization at the iodo-position, it is possible to tune its electronic and optical properties. For example, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals, thereby influencing the material's absorption and emission characteristics. This makes this compound a promising precursor for the synthesis of novel organic light-emitting diode (OLED) materials, organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. researchgate.netresearchgate.net

The inherent redox activity of the anthraquinone core also suggests potential applications in energy storage. Derivatives of this compound could be investigated as electrode materials for rechargeable batteries, leveraging the reversible reduction and oxidation of the quinone moiety. colab.ws

Synergistic Approaches Combining Synthesis, Advanced Spectroscopy, and Computational Design

A holistic approach that integrates synthetic chemistry with advanced spectroscopic techniques and computational modeling will be essential for accelerating progress in the field.

Advanced spectroscopic methods, such as ultrafast transient absorption and time-resolved fluorescence spectroscopy, can provide deep insights into the excited-state dynamics and photochemical behavior of this compound and its derivatives. acs.org Understanding these fundamental processes is crucial for designing materials with optimized photophysical properties. Dynamic NMR techniques can also be employed to study the conformational dynamics of complex derivatives in solution. researchgate.net

Computational chemistry, including density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations, will play a vital role in predicting the geometric and electronic structures, as well as the spectroscopic properties, of new target molecules. ethz.ch These theoretical predictions can guide synthetic efforts by identifying promising candidates for specific applications and by elucidating reaction mechanisms. ethz.ch This synergistic interplay between synthesis, spectroscopy, and theory will enable a more rational design of functional materials based on the this compound scaffold.

Potential Contributions to Emerging Challenges in Materials Science and Sustainable Chemistry

The versatility of this compound positions it to contribute to addressing key challenges in materials science and sustainable chemistry.

In materials science, the development of new organic semiconductors derived from this compound could lead to more efficient and cost-effective electronic devices. researchgate.net Its use in creating novel sensors could have impacts in environmental monitoring and medical diagnostics.

From a sustainable chemistry perspective, the focus on developing efficient, atom-economical catalytic methods for the functionalization of this compound aligns with the principles of green chemistry. By minimizing waste and energy consumption, these synthetic strategies can contribute to more environmentally benign chemical manufacturing processes. Furthermore, the use of anthraquinone derivatives, which can be derived from renewable resources, in applications like organic batteries offers a more sustainable alternative to traditional metal-based technologies.

Q & A

Q. What synthetic methodologies are optimal for preparing 2-iodoanthracene-9,10-dione with high purity?

Methodological Answer:

  • Direct Iodination : Electrophilic iodination of anthracene-9,10-dione using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C. Monitor reaction progress via TLC or HPLC to avoid over-iodination.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from toluene/ethanol mixtures yields >95% purity.
  • Validation : Confirm structure via 1^1H/13^13C NMR (aromatic proton shifts at δ 7.5–8.5 ppm) and FT-IR (C=O stretch at ~1670 cm1^{-1}) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : Strong absorbance in the 300–400 nm range (π→π* transitions of anthraquinone core).
  • Mass Spectrometry (HRMS) : Exact mass confirmation (expected [M+H]+^+ for C14_{14}H7_7IO2_2: 350.94).
  • Thermal Analysis : TGA reveals decomposition >250°C, while DSC shows melting point ~200–210°C (iodine substitution lowers thermal stability vs. non-halogenated analogs) .
  • X-ray Crystallography : Resolve crystal packing and halogen bonding interactions (if single crystals form) .

Advanced Research Questions

Q. How does the iodine substituent influence electronic properties and reactivity compared to bromo/chloro analogs?

Methodological Answer:

  • Electronic Effects : Iodine’s polarizability enhances charge-transfer interactions in donor-acceptor systems. Cyclic voltammetry (CV) shows a 0.2–0.3 V reduction in oxidation potential vs. bromo derivatives.
  • Reactivity : Iodine’s weaker C–I bond (vs. C–Br/C–Cl) facilitates nucleophilic aromatic substitution (SNAr) under milder conditions. Kinetic studies (second-order rate constants) in ethanol/water systems reveal faster substitution with thiols or amines .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict iodine’s electron-withdrawing effect stabilizes the LUMO, enhancing electrophilicity .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

Methodological Answer:

  • Controlled Reaction Conditions : Use inert atmospheres (N2_2/Ar) to prevent oxidation of the anthraquinone core.
  • Catalytic Optimization : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) requires careful ligand selection (e.g., SPhos) to suppress dehalogenation.
  • Side Reaction Analysis : Monitor byproducts (e.g., deiodinated anthraquinone) via GC-MS and adjust stoichiometry of reagents (e.g., Grignard/organoboranes) .

Q. How can this compound be applied in designing fluorescent probes or ROS-generating agents?

Methodological Answer:

  • Fluorescent Probes : Modify the anthraquinone core with electron-donating groups (e.g., –NH2_2) to tune emission wavelengths. Test photostability under UV irradiation (365 nm) in cellular assays .
  • ROS Generation : Irradiate solutions with visible light (λ > 420 nm) and quantify ROS (e.g., singlet oxygen) using fluorescent probes like SOSG. Compare efficacy to non-halogenated analogs .

Key Research Challenges

  • Synthetic Scalability : Iodine’s bulkiness may sterically hinder functionalization; explore microwave-assisted synthesis for improved yields .
  • Toxicity Profiling : Assess ecotoxicity using Daphnia magna assays (OECD 202) due to potential aquatic toxicity from halogenated aromatics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-iodoanthracene-9,10-dione
Reactant of Route 2
Reactant of Route 2
2-iodoanthracene-9,10-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.